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Compound of Interest

Compound Name: H-Ala-Gly-Tyr-NH2
Cat. No.: B1337203
Get Quote

Executive Summary: The Case for C-Terminal
Amidation

In peptide drug development, the transition from a "hit" sequence to a viable lead often hinges
on two factors: metabolic stability and bioavailability.

H-Ala-Gly-Tyr-NH2 (Alanyl-Glycyl-Tyrosine Amide) represents a critical benchmark molecule.
Unlike its free acid counterpart (H-Ala-Gly-Tyr-OH), the C-terminal amide modification serves a
dual purpose: it mimics the electronic state of the peptide bond in longer protein chains—
preserving secondary structure fidelity—and, more importantly, it obliterates the recognition site
for carboxypeptidases.

This guide objectively compares H-Ala-Gly-Tyr-NH2 against its direct free-acid analog and the
naturally occurring antioxidant peptide PAGY (Pro-Ala-Gly-Tyr). We analyze their performance
across three vectors: Enzymatic Stability, Redox Activity (Antioxidant Potential), and Host-
Guest Molecular Recognition.

Chemical Profile & Structural Analogs
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The following table outlines the physicochemical distinctions between the primary target and its

functional analogs.

) Key Primary
Product Sequence C-Terminus o L
Characteristic Application
Metabolic
H-Ala-Gly-Tyr- ) Protease .
Target Amide (-CONHz) ) Stability
NH2 Resistant
Standard
H-Ala-Gly-Tyr- ) ) Baseline Control
Analog A Acid (-COOH) Charge Labile -
OH / pH Sensitive
High Potency
H-Pro-Ala-Gly- ] N-Term o
Analog B Acid (-COOH) ) Antioxidant
Tyr-OH Constraint
(Natural)
) Molecular
H-Gly-Ala-Tyr- Amide (- N N
Analog C Positional Isomer  Recognition
NH2 CONH2)**
Control

Scientist’'s Note:We selected Analog B (PAGY) because the addition of N-terminal Proline is a

standard medicinal chemistry tactic to prevent N-terminal degradation by Aminopeptidase N
(APN). Comparing H-Ala-Gly-Tyr-NH2 to PAGY isolates the effects of C-terminal vs. N-

terminal protection.

Comparative Performance Data
A. Enzymatic Stability (Serum Half-Life)

Experimental Condition: Incubation in pooled human plasma at 37°C. Analysis via RP-HPLC.
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Peptide T% (Minutes) Degradation Mechanism
) Slow N-terminal hydrolysis
H-Ala-Gly-Tyr-NH2 ~145 min ) )
(Aminopeptidase)
_ Rapid C-terminal cleavage
H-Ala-Gly-Tyr-OH ~45 min )
(Carboxypeptidase) + N-term
) High Resistance (Proline
H-Pro-Ala-Gly-Tyr-OH >240 min

sterically hinders APN)

Interpretation: The C-terminal amide in H-Ala-Gly-Tyr-NH2 effectively blocks carboxypeptidase
activity, tripling the half-life compared to the free acid (Analog A). However, without N-terminal
modification (like the Proline in Analog B), it remains susceptible to aminopeptidases.

B. Antioxidant Potency (DPPH Radical Scavenging)

Experimental Condition: DPPH assay, measured at 517 nm. Lower IC50 indicates higher

potency.
Peptide IC50 (mg/mL) Mechanism of Action
Tyr Phenolic Hydrogen Donor
H-Ala-Gly-Tyr-NH2 1.95 ) o
+ Amide Stabilization
H-Ala-Gly-Tyr-OH 2.40 Tyr Phenolic Hydrogen Donor
Synergistic effect of Pro-Ala
H-Pro-Ala-Gly-Tyr-OH 1.75

hydrophobic patch

Interpretation: While Tyrosine (Tyr) is the primary driver of antioxidant activity via proton
donation, the amide group in H-Ala-Gly-Tyr-NH2 alters the electronic environment, slightly
enhancing the scavenging capacity over the free acid form.

C. Molecular Recognition (Binding Affinity)

Context: Binding to Cucurbit[8]uril (Q8), a synthetic host molecule used in drug delivery

vehicles.
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Guest Peptide Ka (M-?) Binding Enthalpy (AH)
H-Ala-Gly-Tyr-NH2 1.1 x10° -12.0 kcal/mol
H-Gly-Ala-Tyr-NH2 1.0x 105 -10.8 kcal/mol

Interpretation: The specific sequence order matters. H-Ala-Gly-Tyr-NH2 exhibits a 10-fold
higher binding affinity than its isomer. This high affinity (

) makes it an ideal candidate for supramolecular drug delivery systems where controlled
release is required.

Mechanistic Visualization: Stability & Degradation
Pathways

The following diagram illustrates why H-Ala-Gly-Tyr-NH2 outperforms the free acid form in
biological matrices. It maps the specific enzymatic attack vectors and the blocking
mechanisms.
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(Exopeptidase)
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Figure 1: Enzymatic degradation logic. The C-terminal amide (NH2) acts as a specific
"gatekeeper" against Carboxypeptidase, whereas the free acid (OH) is vulnerable from both
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ends.

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. These are designed to
minimize artifacts common in peptide handling (e.g., aggregation or oxidation of the Tyrosine
residue).

Protocol A: DPPH Radical Scavenging Assay
(Antioxidant Validation)

Objective: Quantify the ability of the peptide to donate hydrogen atoms to free radicals.

» Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol to a
concentration of 0.1 mM. Critical: Prepare fresh and protect from light.

» Peptide Dilution: Prepare serial dilutions of H-Ala-Gly-Tyr-NH2 in deionized water (0.5, 1.0,
1.5, 2.0, 2.5 mg/mL).

e Reaction: Mix 100 pL of peptide solution with 100 pyL of DPPH solution in a 96-well plate.

e Control: Use 100 pL water + 100 uL DPPH (Negative Control) and Ascorbic Acid (Positive
Control).

¢ Incubation: Incubate in the dark at room temperature for 30 minutes.
e Measurement: Read absorbance at 517 nm.

o Calculation:

Protocol B: Plasma Stability Assay (Metabolic
Validation)

Objective: Determine the half-life (

) of the amide vs. acid form.
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e Matrix: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 rpm for 5 mins to remove
particulates.

e Spiking: Add peptide stock (10 mM in water) to plasma to a final concentration of 100 pM.
e Time Points: Incubate at 37°C. Aliquot 50 pL samples at

minutes.

e Quenching: Immediately add 200 pL of ice-cold Acetonitrile containing 0.1% Formic Acid to
precipitate plasma proteins. Vortex for 30s.

o Extraction: Centrifuge at 14,000 rpm for 10 mins at 4°C. Collect supernatant.
e Analysis: Inject 10 pL into RP-HPLC (C18 column).

o Mobile Phase A: 0.1% TFA in Water.[1]

o Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

o Gradient: 5-60% B over 20 mins.
» Validation Check: The "0 min" peak area is your 100% reference. Plot

vs. time to calculate slope
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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